molecular formula C12H12N4OS B5468876 4-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-2-butyn-1-ol

4-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-2-butyn-1-ol

Cat. No.: B5468876
M. Wt: 260.32 g/mol
InChI Key: YUALMAVEXMHLPM-UHFFFAOYSA-N
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Description

The compound “4-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-2-butyn-1-ol” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a pyridinyl group and a methyl group at the 4 and 5 positions, respectively . The compound also contains a butynol group, which is a type of alkyne .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The 1,2,4-triazole ring, the pyridinyl group, and the butynol group all contribute to the overall structure of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Unfortunately, specific information on the physical and chemical properties of this compound is not available in the sources I have accessed .

Safety and Hazards

The safety and hazards associated with “4-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-2-butyn-1-ol” are not known from the available information. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on “4-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-2-butyn-1-ol” could include further investigation into its synthesis, properties, and potential applications. Given the promising properties of related compounds, it may be of interest to explore its potential as a neuroprotective and anti-inflammatory agent .

Properties

IUPAC Name

4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]but-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-16-11(10-4-6-13-7-5-10)14-15-12(16)18-9-3-2-8-17/h4-7,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUALMAVEXMHLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC#CCO)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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